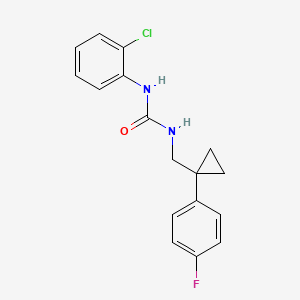

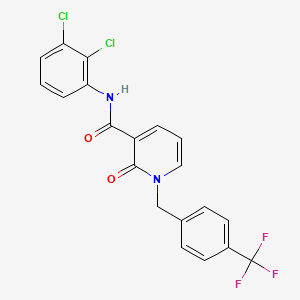

![molecular formula C13H15N3O2S B2361161 1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one CAS No. 730997-92-9](/img/structure/B2361161.png)

1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction (XRD), IR spectroscopy, and NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through techniques such as melting point determination and NMR spectroscopy .Scientific Research Applications

Anticancer Research

1,2,4-Triazole derivatives: have been extensively studied for their potential as anticancer agents . The structural characteristics of these compounds allow them to bind with target molecules, which is crucial in the development of new cancer treatments. They have shown promising results in cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . Molecular docking studies further help in understanding their mechanism and binding modes, which is essential for designing drugs with higher efficacy and selectivity .

Enzyme Inhibition

These triazole derivatives also exhibit enzyme inhibition capacity . This is significant in the treatment of diseases where overactive enzymes play a role. By inhibiting specific enzymes, these compounds can regulate biological pathways that are otherwise detrimental to health.

Antimicrobial Activity

The antimicrobial properties of 1,2,4-triazole derivatives make them valuable in the development of new antibiotics . With antibiotic resistance on the rise, the synthesis of novel compounds that can combat resistant strains of bacteria is of paramount importance.

Agricultural Chemistry

In agriculture, 1,2,4-triazole derivatives are used to create fungicides, bactericides, and herbicides . Their ability to interfere with the biological processes of pests and weeds helps in protecting crops and ensuring better yields.

Material Science

In the field of material science , these compounds are explored for their potential in creating new materials with desirable properties . For instance, their incorporation into polymers could result in materials with enhanced durability or specific chemical resistances.

Environmental Science

Lastly, the environmental applications of 1,2,4-triazole derivatives are being researched. Their potential use in environmental remediation processes, such as the breakdown of pollutants or heavy metals, could be significant in addressing environmental pollution .

Safety And Hazards

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, such as its potential as an antibacterial agent . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its mechanism of action.

properties

IUPAC Name |

1-[4-methoxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9(17)10-4-5-12(18-3)11(6-10)7-19-13-15-14-8-16(13)2/h4-6,8H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMNWIAFUHOHDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NN=CN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)

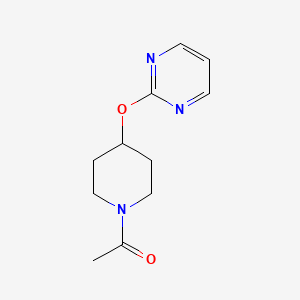

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)

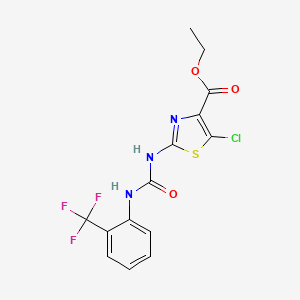

![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)

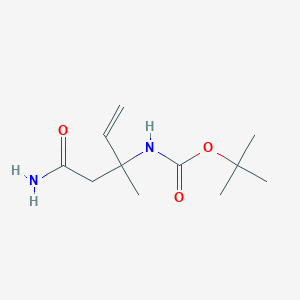

![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)

![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)